Cas no 2470436-17-8 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid)

5-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid is a specialized Fmoc-protected alkyne derivative designed for applications in peptide synthesis and click chemistry. Its key structural features include a terminal alkyne group, enabling efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and an Fmoc-protected amine for orthogonal deprotection in solid-phase peptide synthesis. The pyridine-3-carboxylic acid moiety enhances solubility and provides a handle for further functionalization. This compound is particularly valuable for constructing complex biomolecular conjugates, offering precise control over conjugation sites while maintaining compatibility with standard peptide synthesis protocols. Its stability under typical Fmoc deprotection conditions makes it a reliable intermediate for preparing advanced peptide-based probes and materials.
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid structure
2470436-17-8 structure
Product name:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid
CAS No:2470436-17-8
MF:C24H18N2O4
Molecular Weight:398.410726070404
MDL:MFCD32711012
CID:5360025
PubChem ID:154857034

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid
    • Z4544215703
    • 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid
    • 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid
    • MDL: MFCD32711012
    • インチ: 1S/C24H18N2O4/c27-23(28)17-12-16(13-25-14-17)6-5-11-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22H,11,15H2,(H,26,29)(H,27,28)
    • InChIKey: GNCPHHCHZLUSTA-UHFFFAOYSA-N
    • SMILES: O(C(NCC#CC1C=NC=C(C(=O)O)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 674
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 88.5

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27082226-1.0g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid
2470436-17-8 95.0%
1.0g
$1500.0 2025-03-20
Aaron
AR028Z0K-100mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid
2470436-17-8 95%
100mg
$738.00 2025-02-17
1PlusChem
1P028YS8-5g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid
2470436-17-8 95%
5g
$5438.00 2024-05-21
Aaron
AR028Z0K-5g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid
2470436-17-8 95%
5g
$6005.00 2023-12-15
Aaron
AR028Z0K-10g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid
2470436-17-8 95%
10g
$8894.00 2023-12-15
1PlusChem
1P028YS8-250mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid
2470436-17-8 95%
250mg
$981.00 2024-05-21
Enamine
EN300-27082226-2.5g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid
2470436-17-8 95.0%
2.5g
$2940.0 2025-03-20
Enamine
EN300-27082226-0.25g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid
2470436-17-8 95.0%
0.25g
$743.0 2025-03-20
Enamine
EN300-27082226-0.05g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid
2470436-17-8 95.0%
0.05g
$347.0 2025-03-20
1PlusChem
1P028YS8-1g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid
2470436-17-8 95%
1g
$1916.00 2024-05-21

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid 関連文献

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acidに関する追加情報

Introduction to 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid (CAS No. 2470436-17-8)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid (CAS No. 2470436-17-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Aminoalkyne-Pyridine Carboxylic Acid, is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, an aminoalkyne moiety, and a pyridine carboxylic acid functional group. These structural elements endow the compound with a wide range of potential applications in drug discovery and development.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions and its ability to prevent premature reactions. The presence of the aminoalkyne moiety makes this compound particularly interesting for click chemistry reactions, which are widely employed in the synthesis of complex molecules and the modification of biomolecules. The pyridine carboxylic acid functional group further enhances the compound's utility by providing a versatile handle for conjugation and functionalization.

Recent studies have highlighted the potential of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block for the synthesis of novel antiviral agents. The researchers found that the unique combination of functional groups in this compound allows for the creation of highly potent inhibitors against viral replication, particularly in the context of RNA viruses such as influenza and coronaviruses.

In another study, published in Organic Letters, scientists explored the use of this compound in the development of targeted drug delivery systems. The aminoalkyne moiety was utilized to conjugate targeting ligands to nanoparticles, enabling precise delivery to specific cell types or tissues. This approach has shown promise in improving the efficacy and reducing the side effects of cancer therapies by ensuring that therapeutic agents are delivered directly to tumor cells.

The versatility of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid extends beyond its use as a building block for drug discovery. It has also been investigated for its potential in bioconjugation reactions, where it can be used to modify proteins, antibodies, and other biomolecules. A recent publication in Bioconjugate Chemistry reported that this compound can be efficiently conjugated to antibodies using copper-catalyzed azide–alkyne cycloaddition (CuAAC), a well-established click chemistry reaction. The resulting bioconjugates exhibited enhanced stability and improved biological activity compared to their unconjugated counterparts.

The synthetic accessibility of CAS No. 2470436-17-8 has also been a subject of interest. Researchers have developed efficient synthetic routes to produce this compound on a large scale, making it readily available for various applications. One notable synthetic method involves the sequential coupling reactions using palladium-catalyzed cross-coupling techniques followed by Fmoc protection and alkyne introduction. This method has been optimized to achieve high yields and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

In conclusion, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-y n - y l p y r i d i n e - 3 - c a r b o x y l i c a c i d ( C A S N o . 2 4 7 0 4 3 6 - 1 7 - 8 ) s t r o n g > is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for various applications, including drug discovery, targeted drug delivery, and bioconjugation reactions. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in the field.

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